
(1S,2R)-N-Acetyl Ephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-N-Acetyl Ephedrine is a chiral compound derived from ephedrine, an alkaloid commonly found in plants of the Ephedra genus. This compound is known for its stimulant properties and has been used in various medicinal applications. The stereochemistry of this compound plays a crucial role in its pharmacological activity, making it a subject of interest in both pharmaceutical and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N-Acetyl Ephedrine typically involves the acetylation of (1S,2R)-ephedrine. One common method is to react (1S,2R)-ephedrine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-N-Acetyl Ephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary alcohol group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for chlorination reactions.
Major Products Formed
The major products formed from these reactions include various ephedrine derivatives, which can have different pharmacological properties. For example, oxidation can yield (1S,2R)-N-acetyl norephedrine, while reduction can produce (1S,2R)-N-methyl ephedrine .
Aplicaciones Científicas De Investigación
(1S,2R)-N-Acetyl Ephedrine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions such as asthma and nasal congestion.
Industry: The compound is used in the production of various pharmaceuticals and dietary supplements
Mecanismo De Acción
(1S,2R)-N-Acetyl Ephedrine exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that activates adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s molecular targets include alpha and beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: The parent compound, known for its stimulant and bronchodilator effects.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.
Norephedrine: A metabolite of ephedrine with similar pharmacological properties.
Methylephedrine: A derivative with enhanced stimulant effects
Uniqueness
(1S,2R)-N-Acetyl Ephedrine is unique due to its specific stereochemistry, which influences its interaction with biological targets. This makes it more selective in its action compared to other ephedrine derivatives. Its acetyl group also provides additional stability and modifies its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 |
Clave InChI |
ZZGMTCKULVMTDB-PKEIRNPWSA-N |
SMILES isomérico |
C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


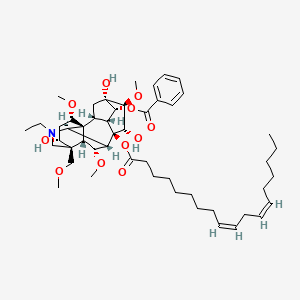
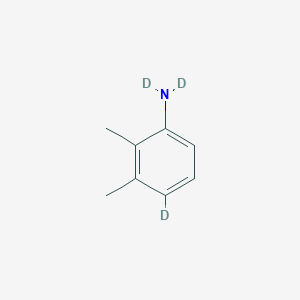
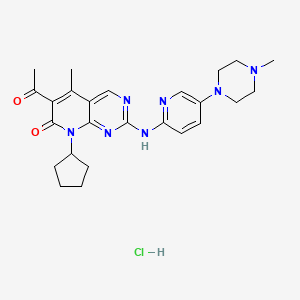
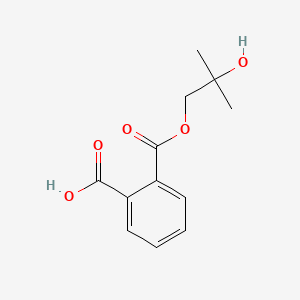

![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
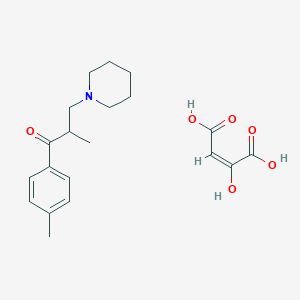
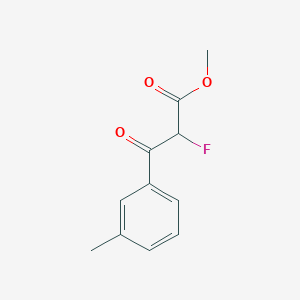
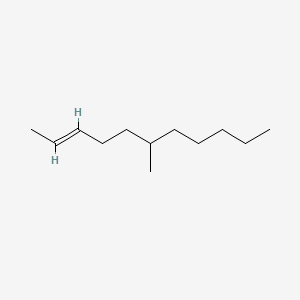
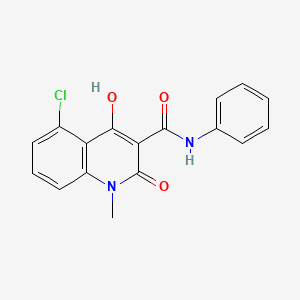
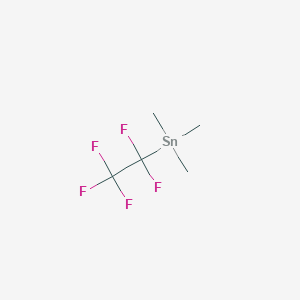
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
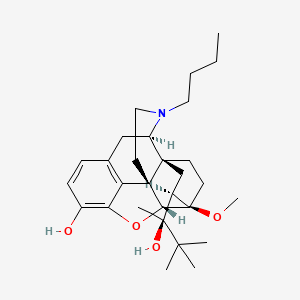
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
